Strategic Application of 5-Bromo-4-methylpyrimidine-2-carbonitrile (CAS 114969-80-1) in Advanced Drug Discovery: From Synthesis to Target Engagement
Strategic Application of 5-Bromo-4-methylpyrimidine-2-carbonitrile (CAS 114969-80-1) in Advanced Drug Discovery: From Synthesis to Target Engagement
Executive Summary
In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the success of downstream lead optimization. 5-Bromo-4-methylpyrimidine-2-carbonitrile (CAS 114969-80-1) has emerged as a highly versatile, bifunctional scaffold. Characterized by an electron-deficient pyrimidine core, a reactive nitrile group, and a programmable 5-bromo handle, this compound is instrumental in the synthesis of next-generation therapeutics. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic methodologies, and its critical role in developing Emopamil-Binding Protein (EBP) inhibitors for remyelination[1] and Plasma Kallikrein inhibitors for vascular permeability disorders[2].
Chemical Profile & Physicochemical Properties
The utility of 5-bromo-4-methylpyrimidine-2-carbonitrile stems from its orthogonal reactivity. The 2-carbonitrile group can undergo hydrolysis, reduction, or act as a hydrogen-bond acceptor in target binding, while the 5-bromo position is primed for transition-metal-catalyzed cross-coupling.
Table 1: Physicochemical Profile of CAS 114969-80-1
| Property | Value / Specification |
| CAS Registry Number | 114969-80-1[3] |
| Chemical Name | 5-Bromo-4-methylpyrimidine-2-carbonitrile |
| Molecular Formula | C6H4BrN3[4] |
| Molecular Weight | 198.02 g/mol [4] |
| SMILES String | CC1=C(Br)C=NC(=N1)C#N[4] |
| Storage Conditions | 2-8°C, sealed in a dry environment[4] |
Synthetic Methodologies & Experimental Causality
To utilize this scaffold effectively, researchers must master both its synthesis from simpler precursors and its downstream functionalization. The protocols below are engineered for high yield and functional group tolerance.
Catalytic Cyanation: The Core Protocol
The synthesis of 5-bromo-4-methylpyrimidine-2-carbonitrile is achieved via the nucleophilic aromatic substitution (
Step-by-Step Methodology:
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Initialization: Suspend 5-bromo-2-chloro-4-methylpyrimidine (2.00 g, 9.64 mmol) in a 1:1 mixture of DMSO (10 mL) and deionized water (10 mL)[2].
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Catalyst & Reagent Addition: Add NaCN (0.510 g, 10.4 mmol) followed by DABCO (1,4-diazabicyclo[2.2.2]octane) (0.389 g, 3.47 mmol)[2].
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Reaction: Stir the biphasic mixture at room temperature (RT) for 16 hours[2].
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Workup: Dilute the reaction with water to precipitate organic intermediates, then extract extensively with Ethyl Acetate (EtOAc)[2].
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Purification: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure to yield the target carbonitrile[2].
Expertise & Causality (Why this works): Direct displacement of a 2-chloro pyrimidine by cyanide is notoriously sluggish and often requires harsh heating, which would degrade the product. The addition of DABCO acts as a nucleophilic organocatalyst. DABCO rapidly attacks the 2-chloro position to form a highly reactive quaternary ammonium intermediate. This intermediate dramatically lowers the activation energy for the subsequent attack by the cyanide anion. The DMSO/Water solvent system is equally critical: DMSO stabilizes the polar transition state, while water ensures the complete dissolution of NaCN, creating a miscible environment that drives the reaction to completion at room temperature.
Downstream Functionalization Workflow
Once synthesized, the 5-bromo position is typically functionalized via organometallic cross-coupling or halogen-metal exchange.
Protocol for Low-Temperature Functionalization:
-
Dissolve 5-bromo-4-methylpyrimidine-2-carbonitrile (1.76 g, 8.00 mmol) in anhydrous THF (40 mL) under an inert argon atmosphere[1].
-
Cool the system to -40°C and stir for 6 hours during the dropwise addition of the coupling partner/reagent[1].
-
Quench the reaction with water (50 mL), then immediately adjust the pH to 2 using 2M HCl at 25°C. Stir for 2 hours[1].
-
Neutralize the aqueous layer with saturated sodium bicarbonate (
) and extract with EtOAc (80 mL x 3).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Expertise & Causality:
Operating strictly at -40°C in THF is mandatory. The pyrimidine ring is highly electron-deficient; at ambient temperatures, strong nucleophiles or organometallic reagents will indiscriminately attack the 2-carbonitrile group or cause ring-opening. The kinetic control at -40°C ensures regioselective reaction at the 5-bromo site. The pH 2 acidic quench serves a dual purpose: it destroys any unreacted organometallic species and hydrolyzes transient imine byproducts. Subsequent neutralization with
Figure 1: Synthetic workflow and downstream functionalization of CAS 114969-80-1.
Mechanistic Role in Modern Medicinal Chemistry
The structural geometry of 5-bromo-4-methylpyrimidine-2-carbonitrile makes it a privileged pharmacophore for two highly distinct therapeutic areas.
Emopamil-Binding Protein (EBP) Inhibition for Remyelination
Multiple Sclerosis (MS) and other demyelinating diseases are characterized by the loss of myelin-producing oligodendrocytes. Emopamil-Binding Protein (EBP) is an
Recent breakthrough studies have demonstrated that inhibiting EBP leads to a deliberate intracellular accumulation of 8,9-unsaturated sterols[5]. This specific lipid accumulation acts as a potent signaling node that drives oligodendrocyte progenitor cells (OPCs) to differentiate into mature, myelin-forming oligodendrocytes[5]. Pyrimidine-2-carbonitrile derivatives synthesized from CAS 114969-80-1 have been identified as highly selective EBP inhibitors, effectively activating remyelination pathways without the off-target toxicity seen in broader sterol pathway inhibitors[1][6].
Figure 2: Mechanism of EBP inhibition driving oligodendrocyte formation and remyelination.
Plasma Kallikrein Inhibition for Ophthalmic & Angioedema Therapeutics
Plasma kallikrein is a serine protease responsible for cleaving high-molecular-weight kininogen to release bradykinin, a peptide that drastically increases vascular permeability and inflammation. Dysregulation of this pathway results in hereditary angioedema and retinal vascular permeability disorders like diabetic macular edema (DME)[2].
Derivatives of 5-bromo-4-methylpyrimidine-2-carbonitrile act as potent plasma kallikrein inhibitors. The 2-carbonitrile moiety is hypothesized to engage in critical hydrogen bonding within the
References
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[2] WIPO (Google Patents). WO2021257353A1 - Plasma kallikrein inhibitors. Available at:
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[1] WIPO (Google Patents). WO2025043148A1 - Emopamil-binding protein inhibitors and uses thereof. Available at:
-
[5] Hubler, Z., et al. (2018). Accumulation of 8,9-unsaturated sterols drives oligodendrocyte formation and remyelination. Nature, 560(7718), 372-376. Available at: [Link]
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[6] Theodoropoulos, P. C., et al. (2020). A Medicinal Chemistry-Driven Approach Identified the Sterol Isomerase EBP as the Molecular Target of TASIN Colorectal Cancer Toxins. Journal of the American Chemical Society, 142(13), 6128-6138. Available at: [Link]
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- 1. WO2025043148A1 - Emopamil-binding protein inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. WO2021257353A1 - Plasma kallikrein inhibitors - Google Patents [patents.google.com]
- 3. 5-bromo-4-methylpyrimidine-2-carbonitrile | 114969-80-1 [chemicalbook.com]
- 4. 114969-85-6|5-Bromo-6-methylpyrimidine-4-carbonitrile|BLD Pharm [bldpharm.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. A Medicinal Chemistry-Driven Approach Identified the Sterol Isomerase EBP as the Molecular Target of TASIN Colorectal Cancer Toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
